2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-25-15-10-6-5-9-14(15)21-18(23)11-16(19(21)24)26-12-17(22)20-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSJGANHRNGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. Researchers utilize it to explore new synthetic methodologies and develop novel chemical entities.
Biology
The biological potential of 2-{[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-phenylacetamide is significant. It can act as a probe in enzyme studies, helping to elucidate enzyme mechanisms and interactions with substrates. Its ability to form stable complexes with proteins makes it valuable in biochemical research.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit promising pharmacological activities, including:
- Anti-inflammatory properties : Potential applications in treating conditions such as arthritis.
- Antimicrobial activity : Investigations into its efficacy against various pathogens.
- Anticancer effects : Research into its capability to inhibit cancer cell proliferation.
Case studies have reported on the synthesis of related compounds that demonstrate these activities, indicating a pathway for further drug development.
Industry
In industrial settings, the compound's reactivity allows for its use in synthesizing specialty chemicals and advanced materials. Its incorporation into polymers and other materials can enhance properties such as durability and resistance to degradation.
Case Studies
- Biological Activity Assessment :
- Pharmacological Studies :
- Synthetic Methodology Development :
Mechanism of Action
The mechanism of action of 2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Key Observations :
- Methoxy Position : The target compound’s 2-methoxyphenyl group may enhance membrane permeability compared to the 4-methoxy analog in , which showed bactericidal activity . Steric and electronic differences between ortho- and para-substituents could alter target binding.
- Pyrrolidinone vs.
- Sulfanyl Bridge : Unlike the herbicidal compounds in (which lack sulfur linkages), the sulfanyl group in the target compound may confer redox-modulating properties or enhance metabolic stability .
Biological Activity
The compound 2-{[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-phenylacetamide , identified by its CAS number 55750-62-4, is a derivative of pyrrolidine with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.39 g/mol. The structure features a pyrrolidine core substituted with a methoxyphenyl group and a phenylacetamide moiety, which may contribute to its biological efficacy.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. In a study involving various derivatives, the pyrrolidine core was crucial for activity against maximal electroshock (MES) seizures in animal models. The compound was tested at dosages of 100 mg/kg and showed significant protective effects in MES tests, indicating its potential as an anticonvulsant agent .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests it may possess anticancer properties. In vitro studies have demonstrated that derivatives with similar functionalities can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar dioxopyrrolidine structures showed IC50 values indicating effective cytotoxicity against human lung cancer cells (HCC827) and other types .
The proposed mechanism of action involves the interaction with neuronal voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability and seizure activity. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anticonvulsant and potential anti-inflammatory effects .
Case Studies
- Anticonvulsant Screening : A study conducted on various derivatives found that those containing the pyrrolidine-2,5-dione core exhibited robust anticonvulsant activity. Specifically, the compound protected against seizures in both acute and chronic models .
- Antitumor Efficacy : In another investigation, derivatives of similar structure were tested for their ability to induce apoptosis in cancer cells. The results indicated significant efficacy in promoting cell death through DNA damage pathways .
Data Tables
| Study | Activity | Model Used | Key Findings |
|---|---|---|---|
| Anticonvulsant Study | Anticonvulsant | MES test in mice | Significant protection at doses of 100 mg/kg |
| Antitumor Activity | Cytotoxicity | HCC827 cell line | IC50 values around 6.26 ± 0.33 μM |
| Mechanism Investigation | Sodium Channel Binding | In vitro electrophysiology | Moderate binding affinity observed |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For analogous N-phenylacetamide derivatives, sodium hydroxide in ethanol at 22°C has been used to achieve yields of 78–85% by facilitating deprotonation and thiol group activation . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Characterization by -NMR and HPLC to confirm purity.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to stabilize intermediates.
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly for resolving stereochemistry at the dioxopyrrolidinyl sulfur center .
- Spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxyphenyl vs. acetamide groups).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected error < 2 ppm).
Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer :
- Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Broth microdilution : Determine MIC (Minimum Inhibitory Concentration) using CLSI guidelines. Include positive controls (e.g., fluconazole for fungi) .
Advanced Research Questions
Q. How can machine learning (ML) models optimize the compound’s pharmacological profile?
- Methodological Answer :
- Virtual libraries : Generate analogs using ML-driven de novo design focused on modifying the dioxopyrrolidinyl or phenylacetamide moieties to enhance target binding .
- QSAR modeling : Train models on existing bioactivity data (e.g., IC values) to predict improvements in potency or solubility. Use SHAP analysis to prioritize structural modifications .
- Validation : Iterate through design-make-test-analyze (DMTA) cycles, synthesizing top candidates for experimental validation .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Standardize assay protocols (e.g., consistent cell lines, incubation times) and normalize data using Z-score transformations.
- Experimental replication : Conduct dose-response curves in triplicate with blinded controls to minimize bias. For example, discrepancies in antifungal activity may arise from strain-specific resistance mechanisms .
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent used in stock solutions) .
Q. What computational strategies predict the environmental fate and biodegradability of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model hydrolysis of the dioxopyrrolidinyl ring under varying pH conditions to assess stability in aquatic environments .
- QSAR for biodegradation : Use software like EPI Suite to estimate half-life in soil/water based on logP (predicted ~2.1) and molecular weight (386.47 g/mol) .
- Ecotoxicity assays : Pair computational predictions with Daphnia magna acute toxicity tests to validate environmental risk .
Key Considerations
- Structural complexity : The dioxopyrrolidinyl sulfur bridge may introduce chirality, requiring enantioselective synthesis and analysis .
- Data reliability : Commercial sources (e.g., Sigma-Aldrich) may lack analytical data; independent validation is critical .
- Interdisciplinary integration : Combine synthetic chemistry with computational tools (e.g., SHELX, QSAR) for robust research outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
